4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a benzaldehyde group attached to a pyrrolidine ring, which is further substituted with a hydroxy and a methyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-hydroxy-4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and methyl groups on the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzoic acid.
Reduction: 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy and methyl groups on the pyrrolidine ring may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-4-methoxybenzaldehyde): Similar structure but with a methoxy group instead of a methyl group.
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aldehyde and pyrrolidine moieties allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-4-2-10(8-14)3-5-11/h2-5,8-9,12,15H,6-7H2,1H3 |
InChI Key |
NMLJBTVMZIMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.